Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound, while oxidation and reduction can lead to changes in the functional groups present on the molecule.
Scientific Research Applications
Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The exact mechanism of action of Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole ring and the substituents on the phenyl ring. These interactions can lead to the inhibition or activation of biological pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenyl isocyanate
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to its specific combination of a 3-chloro-4-fluorophenyl group and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H6ClFN2O3 |
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Molecular Weight |
256.62 g/mol |
IUPAC Name |
methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C10H6ClFN2O3/c1-16-10(15)9-13-8(14-17-9)5-2-3-7(12)6(11)4-5/h2-4H,1H3 |
InChI Key |
WJNKEQPVWKYGCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NO1)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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